A Comprehensive Physicochemical Guide to 2-Amino-6-ethylphenol Hydrochloride for Advanced Drug Development
A Comprehensive Physicochemical Guide to 2-Amino-6-ethylphenol Hydrochloride for Advanced Drug Development
This technical guide provides a detailed exploration of the essential physicochemical properties of 2-Amino-6-ethylphenol hydrochloride (CAS No. 149861-22-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior, supported by field-proven insights and methodologies. Understanding these core characteristics is paramount for formulation development, analytical method design, and ensuring regulatory compliance.
Introduction: The Scientific Imperative
2-Amino-6-ethylphenol hydrochloride is a substituted aminophenol derivative with applications as a key intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a component in dye manufacturing[1]. Its structure, featuring a primary amine, a hydroxyl group, and an ethyl substituent on a benzene ring, imparts a specific set of properties that dictate its handling, stability, and ultimate utility. As a hydrochloride salt, its aqueous solubility and dissociation constant (pKa) are critical parameters influencing its behavior in biological and formulation systems. This guide provides the necessary framework for a comprehensive characterization of this compound.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is the cornerstone of successful drug development. These parameters influence everything from bioavailability to storage conditions.
Identity and Structure
-
IUPAC Name: 2-amino-5-ethylphenol;hydrochloride[2]
-
Molecular Weight: 173.64 g/mol [3]
-
Structure:
Caption: Chemical structure of 2-Amino-6-ethylphenol hydrochloride.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for 2-Amino-6-ethylphenol hydrochloride, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Melting Point | >163°C (with decomposition) | [4] |
| Molecular Weight | 173.64 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |
| Computed logP (free base) | 1.7 - 1.96 | [3][5] |
| Appearance | White to light brown or beige-yellowish crystalline powder | [6] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [4] |
Experimental Protocols for Core Characterization
To ensure scientific integrity, all physicochemical parameters must be determined using validated, standardized methods. The following section details the protocols grounded in pharmacopeial and regulatory guidelines.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate impurities. The observation of decomposition is also a critical stability indicator. This protocol adheres to the principles outlined in USP General Chapter <741>[7][8][9].
Protocol:
-
Sample Preparation: Gently pulverize a small quantity of the dried material.
-
Capillary Loading: Pack the sample into a capillary tube to a height of approximately 3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus (Apparatus I).
-
Heating: Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.
-
Measurement: Reduce the heating rate to 1-2°C per minute.
-
Data Recording:
-
Record the temperature at which the substance is first observed to collapse or form a detectable liquid phase (onset).
-
Record the temperature at which the substance is completely melted (clear point).
-
Note any signs of decomposition (e.g., color change, effervescence).
-
Aqueous Solubility Determination (Flask Method)
Rationale: As a hydrochloride salt, aqueous solubility is a key parameter for formulation. This protocol is based on the OECD Guideline 105, "Water Solubility" (Flask Method), suitable for substances with solubility above 10 mg/L[3][5][10][11].
Protocol:
-
System Preparation: Add an excess amount of 2-Amino-6-ethylphenol hydrochloride to a flask containing deionized water at a constant temperature (e.g., 25°C).
-
Equilibration: Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.
-
Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved substance in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Determination of Dissociation Constant (pKa)
Rationale: The pKa values of the ionizable amino and phenolic groups are critical for predicting the compound's charge state at different pH values, which profoundly impacts its solubility, absorption, and distribution. This protocol follows the principles of potentiometric titration as described in OECD Guideline 112[6][12][13][14].
Protocol:
-
Solution Preparation: Accurately weigh and dissolve a known amount of the substance in a specified volume of water (or a co-solvent if necessary).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a hydrochloride salt of a weak base, this will reveal the pKa of the conjugate acid (the protonated amine). A second inflection point may be observed for the phenolic proton.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, confirming the structure and identifying impurities. For aminophenol hydrochlorides, the spectrum reveals key features of the aromatic, ethyl, amino, and hydroxyl groups[15][16][17].
Expected Spectrum (in DMSO-d₆):
-
Aromatic Protons (Ar-H): Signals expected in the range of 6.5-7.5 ppm. Due to the substitution pattern, these protons will appear as distinct multiplets or doublets, with coupling patterns revealing their positions relative to each other.
-
Ethyl Group (-CH₂CH₃):
-
A quartet (~2.5-2.8 ppm) corresponding to the methylene (-CH₂) protons, split by the adjacent methyl protons.
-
A triplet (~1.1-1.3 ppm) for the methyl (-CH₃) protons, split by the adjacent methylene protons.
-
-
Hydroxyl Proton (-OH): A broad singlet, typically between 9.0-10.0 ppm. Its chemical shift can be variable and concentration-dependent.
-
Amine Protons (-NH₃⁺): As a hydrochloride salt in an aprotic solvent, the amine will be protonated. A broad signal is expected, often downfield, and its position can vary. Exchange with residual water can broaden this peak significantly.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Absorption Bands (cm⁻¹):
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H Stretch (Protonated Amine): A broad, strong absorption in the 2800-3200 cm⁻¹ range, often with multiple smaller peaks (overtone/combination bands).
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions around 1500-1600 cm⁻¹.
-
C-O Stretch (Phenolic): A strong band in the 1200-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Rationale: Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): The primary signal will correspond to the free base (C₈H₁₁NO), with an expected m/z of 137.18. The hydrochloride salt will dissociate in the MS source.
-
Key Fragments: Expect fragmentation patterns typical of phenols and alkylbenzenes, such as loss of the ethyl group ([M-29]⁺) or other characteristic cleavages of the aromatic ring system.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can affect stability, dissolution, and manufacturability[18].
Polymorphism
Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties (e.g., solubility, melting point, stability)[1][2][4][19]. A comprehensive polymorph screen is essential to identify the most stable form for development and to secure intellectual property.
Screening and Characterization Workflow:
-
Crystallization Screening: The compound is recrystallized from a wide array of solvents under various conditions (e.g., cooling, evaporation, anti-solvent addition) to induce the formation of different polymorphs[4].
-
Primary Characterization (X-Ray Powder Diffraction - XRPD): XRPD is the definitive technique for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA):
-
DSC: Detects thermal events like melting, crystallization, and solid-solid transitions, providing information on the melting point and relative stability of different forms[20].
-
TGA: Measures mass loss as a function of temperature, useful for identifying solvates or hydrates and determining thermal decomposition profiles[20].
-
Caption: A simplified workflow for polymorph screening and characterization.
Hygroscopicity
Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a solid dosage form, this can impact powder flow, stability, and dissolution. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior[21][22][23][24].
Protocol (Dynamic Vapor Sorption - DVS):
-
Sample Preparation: Place a known mass of the sample in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing steps of RH (e.g., 0% to 90% and back down to 0% in 10% increments).
-
Equilibration: At each RH step, allow the sample mass to equilibrate.
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the total mass gained provide a quantitative measure of the compound's hygroscopicity.
Stability Profile and Degradation Pathways
Establishing the intrinsic stability of the molecule is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life.
Forced Degradation Studies
Rationale: Forced degradation (or stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is essential for developing and validating stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2)[25][26][27][28][29].
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Development of a Stability-Indicating Analytical Method
Rationale: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and detect any significant degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique.
Method Validation (per ICH Q2(R1)): The developed method must be validated to demonstrate its suitability for its intended purpose[30][31][32]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by spiking with known impurities and analyzing stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The physicochemical properties of 2-Amino-6-ethylphenol hydrochloride define its behavior from synthesis to final formulation. This guide outlines a systematic and scientifically rigorous approach to characterizing this molecule. By adhering to standardized protocols for determining properties such as melting point, solubility, pKa, and solid-state characteristics, and by developing robust, validated analytical methods, researchers can build a comprehensive data package. This foundational knowledge is indispensable for mitigating risks in drug development, ensuring product quality and consistency, and successfully navigating the regulatory landscape.
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